molecular formula C14H10F2O3 B6374740 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261962-55-3

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374740
CAS RN: 1261962-55-3
M. Wt: 264.22 g/mol
InChI Key: RKVPPVONNZGVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (3F4FMCPP) is a chemical compound of interest in the field of scientific research. It is a fluorinated phenol with a molecular weight of 320.2 g/mol and a melting point of 131-133°C. 3F4FMCPP is a highly fluorescent compound that has been used in various research applications, including fluorescence-based sensing and imaging, drug delivery, and bioconjugation.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for sensing and imaging, as a drug delivery vehicle, and as a bioconjugate. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in a number of studies to investigate its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which then leads to a change in their conformation and activity. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to interact with certain cell membranes, which can lead to changes in cell function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% are not fully understood. However, the compound has been shown to have a number of effects on cells, including changes in cell morphology, cell proliferation, and cell death. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have an effect on certain enzymes, proteins, and other molecules in cells.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is its high fluorescence, which makes it ideal for use in fluorescence-based sensing and imaging. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is relatively easy to synthesize and can be used in a variety of research applications. However, the compound is also relatively expensive and can be toxic if used in high concentrations.

Future Directions

There are a number of potential future directions for research involving 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%. One potential area of research is the development of new and improved synthetic methods for the production of the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%, as well as its potential applications in drug delivery and bioconjugation. Finally, further research is needed to investigate the potential toxicity of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% and to develop methods for its safe use in laboratory experiments.

Synthesis Methods

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-methoxycarbonylphenol with 2-fluorobenzotrifluoride in the presence of a base, such as triethylamine. The reaction is typically carried out at room temperature in a solvent such as dimethylformamide. The final product is a white solid with a purity of 95%.

properties

IUPAC Name

methyl 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)8-2-4-10(12(15)6-8)11-5-3-9(17)7-13(11)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVPPVONNZGVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684472
Record name Methyl 2,2'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-55-3
Record name Methyl 2,2'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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